2-Methylthio-2,4-dimethyl-3-aminopentane
Description
Properties
Molecular Formula |
C8H19NS |
|---|---|
Molecular Weight |
161.31 g/mol |
IUPAC Name |
2,4-dimethyl-2-methylsulfanylpentan-3-amine |
InChI |
InChI=1S/C8H19NS/c1-6(2)7(9)8(3,4)10-5/h6-7H,9H2,1-5H3 |
InChI Key |
AMWYLJCKMJDCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)SC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Methylthio-2,4-dimethyl-3-aminopentane with three structurally related compounds:
Key Differences and Implications
Functional Group Diversity: The methylthio group in the target compound distinguishes it from 2,4-dimethyl-3-aminopentane, which lacks sulfur. This difference likely increases its reactivity in nucleophilic substitutions or oxidation reactions compared to the non-sulfur analog . Compared to 2-Amino-5-diethylaminopentane, which has a secondary amine, the primary amine in the target compound may exhibit stronger basicity and hydrogen-bonding capacity .
Biological Interactions: 2,4-Dimethyl-3-aminopentane is identified as a human metabolite in cancer pathways , whereas the methylthio derivative’s metabolic fate remains unstudied. The sulfur moiety could alter enzymatic recognition or detoxification pathways.
Synthetic Applications :
- The thioether in the target compound shares reactivity with Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate , a molecule used in pyrimidine-based drug synthesis . However, the target compound’s branched structure may limit its utility in linear polymerization or coordination chemistry.
Preparation Methods
Reductive Amination of Ketone Precursors
A plausible route involves the reductive amination of 2-methylthio-2,4-dimethylpentan-3-one. This method leverages the conversion of ketones to amines using ammonia or ammonium salts in the presence of reducing agents.
Reaction Scheme :
Key Parameters :
-
Catalyst : Titanium tetrachloride enhances imine formation.
-
Reducing Agent : Sodium cyanoborohydride (NaBHCN) in methanol at pH 6–7.
Challenges :
-
Competing side reactions (e.g., over-reduction or thiomethyl group displacement).
-
Requires strict control of pH and temperature to minimize racemization.
Thiol-Alkylation of Aminopentane Intermediates
An alternative approach involves introducing the methylthio group via alkylation of a pre-formed amine intermediate.
Stepwise Procedure :
-
Synthesis of 2,4-Dimethyl-3-aminopentane :
-
Achieved via Gabriel synthesis using 2,4-dimethylpentan-3-yl phthalimide and subsequent hydrolysis.
-
-
Methylthio Introduction :
-
Reaction with methyl disulfide (CHSSCH) under basic conditions (KOH/THF).
-
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20–25°C |
| Reaction Time | 16 hours |
| Yield | ~58% (based on similar alkylations) |
Advantages :
-
Modular approach allows separate optimization of amine and thioether synthesis.
Catalytic Hydrogenation Strategies
Cobalt-Catalyzed Asymmetric Hydrogenation
Recent advances in transition-metal catalysis enable stereoselective hydrogenation of ketimines to chiral amines. A cobalt-based catalyst (e.g., LNHC/CoCl) has shown promise for analogous substrates.
Procedure :
-
Substrate Preparation : Convert 2-methylthio-2,4-dimethylpentan-3-one to its corresponding imine using ammonium acetate.
-
Hydrogenation :
-
Catalyst: LNHC/CoCl (0.5 mol%).
-
Pressure: 22502.3 Torr H.
-
Solvent: THF at 20°C for 16 hours.
-
Outcomes :
-
Enantiomeric Excess (ee) : >90% (predicted for tert-alkyl amines).
Mechanistic Insight :
The cobalt catalyst facilitates heterolytic H cleavage, enabling hydride transfer to the imine carbon while preserving the methylthio group.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 65–70 | Moderate | Simple one-pot procedure | pH sensitivity |
| Thiol-Alkylation | 58 | Low | Modular design | Multi-step synthesis |
| Cobalt Catalysis | 75 | High | Excellent ee | High H pressure required |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors could address scalability challenges:
-
Residence Time : 30–60 minutes for imine formation.
-
Catalyst Recycling : Immobilized Co catalysts on silica supports reduce costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
